
5-Fluoro-AB-PINACA
Overview
Description
5-fluoro AB-PINACA: is an indazole-based synthetic cannabinoid that was originally developed by Pfizer in 2009 as an analgesic medication . It has since been sold online as a designer drug. The compound is known for its potent agonist activity at the cannabinoid receptors CB1 and CB2, with EC50 values of 0.48 nM and 2.6 nM, respectively . The chemical structure of 5-fluoro AB-PINACA includes a fluoropentyl side chain, which distinguishes it from other synthetic cannabinoids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-fluoro AB-PINACA involves several key steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Fluoropentyl Side Chain: The fluoropentyl side chain is introduced via a nucleophilic substitution reaction, typically using a fluorinated alkyl halide.
Industrial Production Methods:
Industrial production of 5-fluoro AB-PINACA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of the indazole core and fluoropentyl intermediates.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Use of techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
5-fluoro AB-PINACA undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidative defluorination, leading to the formation of carboxylated metabolites.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.
Major Products:
Oxidation: Carboxylated metabolites.
Reduction: Alcohol derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
5-fluoro AB-PINACA has several scientific research applications:
Mechanism of Action
5-fluoro AB-PINACA exerts its effects by acting as a potent agonist at the cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it activates the associated G-protein signaling pathways, leading to various physiological and psychological effects. The compound’s high affinity for these receptors results in significant modulation of neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
AB-PINACA: Lacks the fluoropentyl side chain, resulting in different pharmacological properties.
5-fluoro ADB-PINACA: Similar structure but with a different substitution pattern on the indazole ring.
ADB-PINACA: Contains a tert-butyl group instead of the fluoropentyl side chain.
Uniqueness:
5-fluoro AB-PINACA is unique due to its fluoropentyl side chain, which enhances its binding affinity and potency at the cannabinoid receptors. This structural feature also influences its metabolic profile, leading to the formation of distinct metabolites compared to other synthetic cannabinoids .
Biological Activity
5-Fluoro-AB-PINACA is a synthetic cannabinoid that has garnered attention due to its potent biological activity and its implications for public health. This article summarizes the biological activity of this compound, focusing on its pharmacodynamics, metabolic profile, case studies, and relevant research findings.
Pharmacodynamics
This compound acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Research indicates that it exhibits a higher potency compared to Δ9-THC, the primary psychoactive component of cannabis. Specifically, studies have shown that this compound is approximately 143 times more potent than Δ9-THC in activating CB1 receptors .
Receptor Binding Affinity
The binding affinity of this compound to cannabinoid receptors has been measured using radiolabeled ligands. It demonstrates a nanomolar affinity for both CB1 and CB2 receptors, with a notable selectivity towards CB2 .
Cannabinoid | Receptor | Affinity (nM) | Selectivity |
---|---|---|---|
This compound | CB1 | 251 | - |
CB2 | - | 3.3-fold | |
Δ9-THC | CB1 | - | - |
Metabolic Profile
The metabolic pathways of this compound involve various biotransformations, predominantly through oxidative defluorination and hydroxylation. In vitro studies have identified several metabolites produced by human liver microsomes, including:
- 5-Hydroxypentyl-AB-PINACA
- Pentanoic acid derivative
These metabolites retain some biological activity and can contribute to the overall effects observed in users .
Metabolite Identification
A study identified 18 metabolites of this compound, which were generated through processes such as hydroxylation and carboxamide hydrolysis. The major metabolic pathways include:
Metabolite | Type of Transformation |
---|---|
5-Hydroxypentyl-AB-PINACA | Hydroxylation |
AB-PINACA Carboxylic Acid | Carboxamide Hydrolysis |
Pentanoic Acid Derivative | Oxidative Defluorination |
Case Studies and Clinical Findings
Several case studies have documented the effects of this compound in real-world scenarios. One notable case involved a non-fatal intoxication where analytical findings revealed significant activation of midbrain dopaminergic pathways, correlating with symptoms such as agitation and altered consciousness .
In another case involving postmortem analysis, low levels of this compound were detected in various biological matrices, suggesting rapid metabolism or clearance from the body . This highlights the compound's potential for acute toxicity despite low detectable levels post-exposure.
Research Findings
Recent studies emphasize the need for further research on the long-term effects and safety profiles of synthetic cannabinoids like this compound. Key findings include:
- Tolerance Development : Chronic exposure may lead to greater desensitization of cannabinoid receptors compared to natural cannabinoids .
- In Vivo Effects : Animal studies have shown that this compound induces effects similar to those caused by Δ9-THC, including analgesia and altered sensory perception .
- Potential for Abuse : The high potency and rapid onset of action raise concerns regarding abuse potential and public health implications.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for detecting 5-Fluoro-AB-PINACA and its metabolites in biological samples?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Optimize ion transitions (e.g., m/z 349 → 304 for this compound) and fragmentor voltages (e.g., 120 V) to enhance specificity .
- Sample Preparation : Use QuEChERS dispersive solid-phase extraction for complex matrices (e.g., adipose tissue) to minimize lipid interference .
- Validation : Include internal standards (e.g., deuterated analogs) and validate limits of detection (LODs) (e.g., 0.20 ng/mL) to ensure reproducibility .
Q. How can researchers design experiments to identify primary metabolites of this compound?
- Methodological Answer :
- In Vitro Models : Incubate this compound with human hepatic microsomes or hepatocytes. Monitor phase I (hydroxylation, defluorination) and phase II (glucuronidation) metabolites using high-resolution mass spectrometry (HRMS) .
- In Silico Prediction : Use software like Meteor or ADMET Predictor to simulate metabolic pathways and prioritize targets for empirical validation .
- Cross-Species Comparison : Compare metabolite profiles across species (e.g., human vs. rodent) to assess translational relevance .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo metabolic data for this compound?
- Methodological Answer :
- Integrated Workflow : Combine in vitro microsomal assays with in vivo animal studies (e.g., rats) and human case samples (e.g., postmortem tissues). Use isotopically labeled standards to confirm metabolite identities across models .
- Data Reconciliation : Apply statistical tools (e.g., principal component analysis) to identify species-specific metabolic biases (e.g., preferential defluorination in humans) .
- Dynamic Modeling : Develop pharmacokinetic models to quantify metabolite accumulation in tissues (e.g., adipose vs. blood) and explain discrepancies in detection rates .
Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from structurally similar synthetic cannabinoids?
- Methodological Answer :
- Collision Energy Optimization : Test varying collision energies (e.g., 9–25 V) to maximize unique product ions (e.g., m/z 304 for this compound vs. m/z 318 for 5-Fluoro-ADB-PINACA) .
- Chromatographic Separation : Use a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve co-eluting analogs (e.g., 5-Fluoro-PINACA vs. 4-Fluoro-BINACA) .
- Matrix Effects : Evaluate ion suppression/enhancement in biological matrices (e.g., urine vs. plasma) using post-column infusion studies .
Q. What methodologies are recommended for synthesizing and validating reference standards of novel this compound derivatives?
- Methodological Answer :
- Synthetic Routes : Use N-alkylation of indazole-3-carboxamide precursors with fluorinated pentyl bromides. Verify purity (>98%) via nuclear magnetic resonance (NMR) and HRMS .
- Stability Testing : Assess degradation under varying storage conditions (e.g., −20°C vs. room temperature) and pH levels to establish shelf-life guidelines .
- Cross-Laboratory Validation : Share standards with independent labs to confirm reproducibility of analytical results (e.g., retention times, spectral matches) .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the neurotoxic potential of this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct in vivo experiments with escalating doses (e.g., 0.1–10 mg/kg) to identify thresholds for adverse effects (e.g., seizures, motor impairment) .
- Mechanistic Probes : Use receptor-binding assays (e.g., CB1/CB2 cannabinoid receptors) and calcium flux assays to differentiate on-target vs. off-target neurotoxicity .
- Meta-Analysis : Systematically review case reports and preclinical studies to quantify confounding factors (e.g., polydrug use, genetic variability) .
Q. Methodological Frameworks for Study Design
Q. What frameworks are suitable for formulating research questions on this compound’s pharmacokinetics?
- Methodological Answer :
- PICOT Framework :
- Population : Human or animal models (e.g., Sprague-Dawley rats).
- Intervention : Single vs. chronic dosing regimens.
- Comparison : Pharmacokinetics of this compound vs. non-fluorinated analogs (e.g., AB-PINACA).
- Outcome : Bioavailability, half-life, tissue distribution.
- Time : Acute (24-hour) vs. long-term (7-day) studies .
- FINER Criteria : Ensure questions are feasible (e.g., accessible analytical tools), novel (e.g., unexplored metabolites), and ethically compliant (e.g., humane animal protocols) .
Q. Tables for Comparative Analysis
Table 1 : Key Metabolites of this compound Identified in Different Studies
Table 2 : Analytical Parameters for Distinguishing this compound from Analogs
Parameter | This compound | 5-Fluoro-ADB-PINACA |
---|---|---|
Precursor Ion (m/z) | 349.2029 | 363.2185 |
Product Ion (m/z) | 304 (CE 9 V) | 318 (CE 9 V) |
Retention Time (min) | 8.2 | 9.5 |
LOD (ng/mL) | 0.20 | 0.25 |
Reference |
Properties
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O2/c1-12(2)15(17(20)24)21-18(25)16-13-8-4-5-9-14(13)23(22-16)11-7-3-6-10-19/h4-5,8-9,12,15H,3,6-7,10-11H2,1-2H3,(H2,20,24)(H,21,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBYXIBEPFZUBG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009970 | |
Record name | 5-Fluoro-AB-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800101-60-3 | |
Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-AB-PINACA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-AB-PINACA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401009970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FLUORO-AB-PINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83B2298V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.